![molecular formula C8H16ClNO B3370519 2-chloro-N-(2-methylbutan-2-yl)propanamide CAS No. 42276-10-8](/img/structure/B3370519.png)
2-chloro-N-(2-methylbutan-2-yl)propanamide
Overview
Description
Scientific Research Applications
Formation and Decomposition Processes
- The thermal decomposition of 2-methylbutyl chloroformate, closely related to 2-chloro-N-(2-methylbutan-2-yl)propanamide, involves a 1,3-hydride shift leading to the formation of 2-chloro-3-methylbutane and other products. This indicates a pathway involving a protonated cyclopropane intermediate (Dupuy, Goldsmith, & Hudson, 1973).
Biosynthetic Studies
- In the study of biosynthesis of 2-methylbutanoate esters in apples, deuterium-labeled substrates were used to trace the conversion pathways of 2-methylbutanol and 2-methylbutanoic acid. This research provides insights into the biosynthetic origins and conversions of esters closely related to 2-chloro-N-(2-methylbutan-2-yl)propanamide (Rowan et al., 1996).
Chemical Kinetics and Combustion Analysis
- A detailed study of the combustion characteristics of 2-methylbutanol, a compound structurally related to 2-chloro-N-(2-methylbutan-2-yl)propanamide, was conducted. This included experiments on ignition delay times and laminar flame speed, contributing to the understanding of the combustion of larger alcohols (Park et al., 2015).
Antimicrobial and Cytotoxic Activities
- Novel propanamide derivatives, including structures similar to 2-chloro-N-(2-methylbutan-2-yl)propanamide, have been synthesized and evaluated for antimicrobial and cytotoxic activities. These studies shed light on the potential therapeutic applications of such compounds (Dawbaa et al., 2021).
Enantioselective Analysis in Food Products
- The Ehrlich pathway in fermented foods was studied, analyzing metabolites such as 2-methylbutanol and 2-methylbutanoic acid. These findings are relevant to understanding the enantioselective synthesis and degradation mechanisms related to compounds like 2-chloro-N-(2-methylbutan-2-yl)propanamide (Matheis et al., 2016).
properties
IUPAC Name |
2-chloro-N-(2-methylbutan-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-5-8(3,4)10-7(11)6(2)9/h6H,5H2,1-4H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFGDWNJFYURQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methylbutan-2-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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